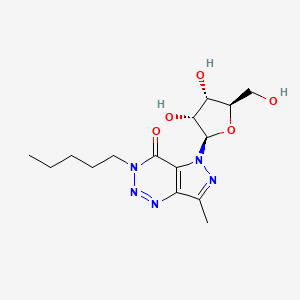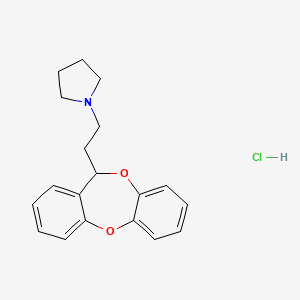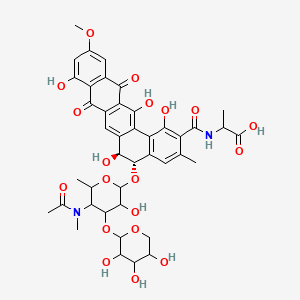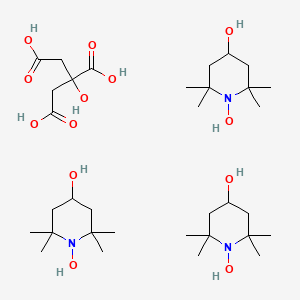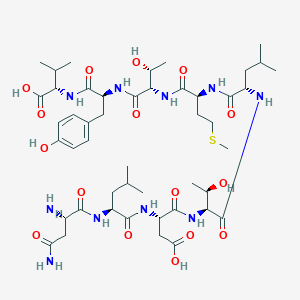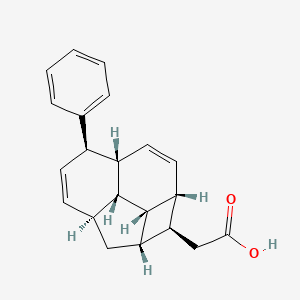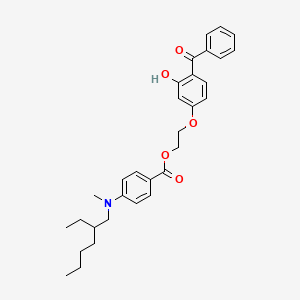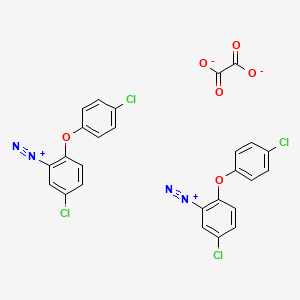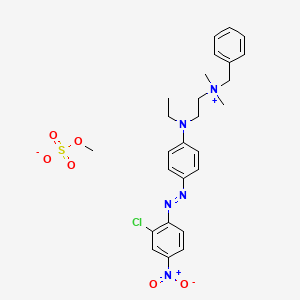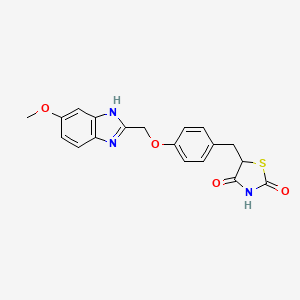
Enw5F6BK8Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enw5F6BK8Q involves multiple steps, including the esterification of specific hydroxybenzoic acids with tetrahydronaphthalenediol derivatives . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Enw5F6BK8Q undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Enw5F6BK8Q has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Enw5F6BK8Q exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Enw5F6BK8Q include other hydroxybenzoic acid derivatives and tetrahydronaphthalenediol esters . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
What sets this compound apart is its unique combination of hydroxybenzoic acid and tetrahydronaphthalenediol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
808196-23-8 |
|---|---|
Molecular Formula |
C24H20O11 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[(2R,3S)-6-hydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C24H20O11/c25-14-2-1-10-8-19(34-23(32)12-4-15(26)21(30)16(27)5-12)20(9-11(10)3-14)35-24(33)13-6-17(28)22(31)18(29)7-13/h1-7,19-20,25-31H,8-9H2/t19-,20+/m1/s1 |
InChI Key |
YYKMJKVVECFMCQ-UXHICEINSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC2=C1C=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
C1C(C(CC2=C1C=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



